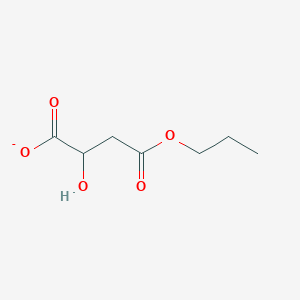
2-Hydroxy-4-oxo-4-propoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C₇H₁₁O₅. It is a derivative of butanoic acid and features both hydroxy and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-4-propoxybutanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as specific enzymes, can also be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-4-oxo-4-propoxybutanoate.
Reduction: Formation of 2-hydroxy-4-hydroxy-4-propoxybutanoate.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets, such as enzymes. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and other proteins. The compound’s reactivity can also lead to the formation of reactive intermediates that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and oxo functional group arrangement and are known for their diverse biological activities.
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids: These compounds also feature a hydroxy and oxo group and are studied for their analgesic and antimicrobial properties.
Uniqueness
2-Hydroxy-4-oxo-4-propoxybutanoate is unique due to its specific propoxy group, which can influence its solubility, reactivity, and biological activity. This distinct structural feature sets it apart from other similar compounds and can lead to unique applications and properties.
Propriétés
Numéro CAS |
799271-71-9 |
|---|---|
Formule moléculaire |
C7H11O5- |
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
2-hydroxy-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-2-3-12-6(9)4-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11)/p-1 |
Clé InChI |
KBJMBQNMMXQWJC-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)CC(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


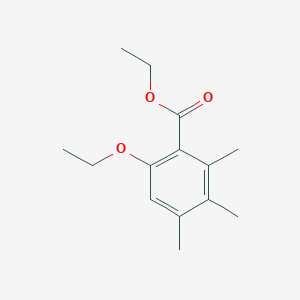
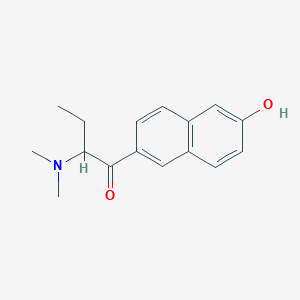
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
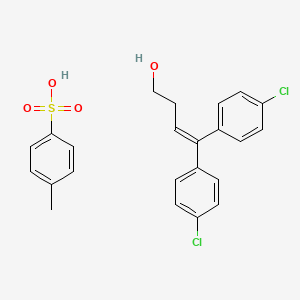

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
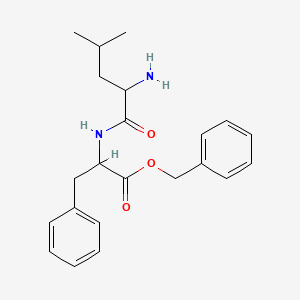
![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
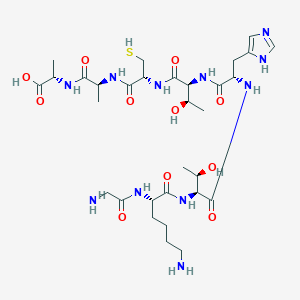
![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
